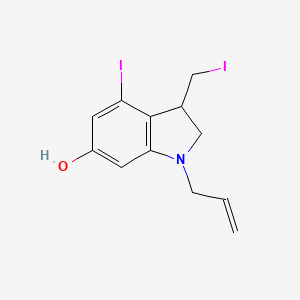
2-Hydroxy-5-(2-methylundecan-2-YL)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(2-methylundecan-2-yl)benzoic acid is an organic compound belonging to the class of benzoic acids This compound is characterized by the presence of a hydroxy group at the second position and a 2-methylundecan-2-yl group at the fifth position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2-methylundecan-2-yl)benzoic acid typically involves the alkylation of 2-hydroxybenzoic acid with 2-methylundecane. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the hydroxy group, making it a better nucleophile. The reaction is usually conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(2-methylundecan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acid chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 2-Keto-5-(2-methylundecan-2-yl)benzoic acid.
Reduction: 2-Hydroxy-5-(2-methylundecan-2-yl)benzyl alcohol.
Substitution: 2-Alkoxy-5-(2-methylundecan-2-yl)benzoic acid.
Scientific Research Applications
2-Hydroxy-5-(2-methylundecan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(2-methylundecan-2-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the hydrophobic 2-methylundecan-2-yl group can interact with lipid membranes, potentially disrupting their integrity. These interactions can lead to various biological effects, including antimicrobial activity by disrupting bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of the 2-methylundecan-2-yl group.
2-Hydroxy-5-(2-methyl-1-oxo-2-propen-1-yl)benzoic acid: Contains a different alkyl group at the fifth position.
2-Hydroxy-5-(2-mercapto-ethylsulfamoyl)-benzoic acid: Contains a sulfonamide group instead of the 2-methylundecan-2-yl group.
Uniqueness
2-Hydroxy-5-(2-methylundecan-2-yl)benzoic acid is unique due to its long hydrophobic alkyl chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other benzoic acid derivatives and makes it a valuable compound for various applications .
Properties
CAS No. |
190451-68-4 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-hydroxy-5-(2-methylundecan-2-yl)benzoic acid |
InChI |
InChI=1S/C19H30O3/c1-4-5-6-7-8-9-10-13-19(2,3)15-11-12-17(20)16(14-15)18(21)22/h11-12,14,20H,4-10,13H2,1-3H3,(H,21,22) |
InChI Key |
MSXKMJKCPKSTNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(C)C1=CC(=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester](/img/structure/B12552099.png)
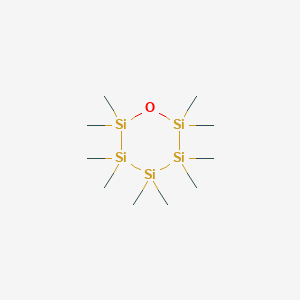
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
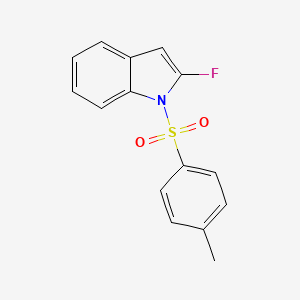

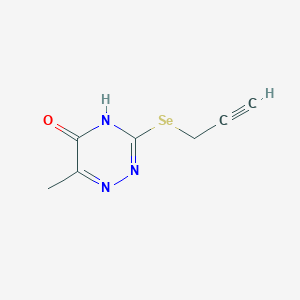
![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)

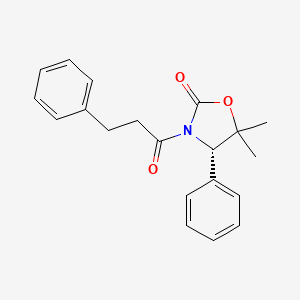
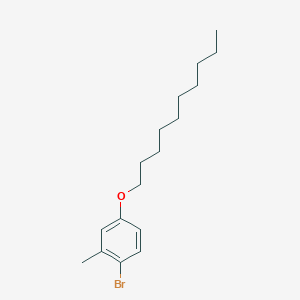
![4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12552165.png)
![1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B12552172.png)
